

Toxicological Profile of Bis(2-ethylhexyl) Carbonate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Bis(2-ethylhexyl) carbonate*

Cat. No.: *B080215*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the currently available toxicological data for **Bis(2-ethylhexyl) carbonate**. It is intended for informational purposes for a scientific audience. A significant lack of specific experimental data for several key toxicological endpoints for this compound has been identified in publicly available literature.

Executive Summary

Bis(2-ethylhexyl) carbonate, also known as diethylhexyl carbonate (DEHC), is a chemical compound used in various industrial applications. This guide summarizes the existing toxicological data to inform on its safety profile. The available data indicates low acute toxicity via oral and dermal routes of exposure. It is classified as a skin irritant. However, there is a notable absence of publicly available studies on its potential for eye irritation, skin sensitization, repeated dose toxicity, carcinogenicity, and reproductive or developmental effects. Due to this data gap, a definitive and comprehensive risk assessment is challenging. For some endpoints, toxicological evaluation relies on data from its hydrolysis product, 2-ethylhexanol. This guide presents the available quantitative data, details the standard experimental protocols relevant to its toxicological assessment, and provides visualizations of key conceptual frameworks.

Chemical Identity

- Chemical Name: **Bis(2-ethylhexyl) carbonate**

- Synonyms: Di(2-ethylhexyl) carbonate, DEHC, Carbonic acid, bis(2-ethylhexyl) ester
- CAS Number: 14858-73-2
- Molecular Formula: C₁₇H₃₄O₃
- Molecular Weight: 286.45 g/mol
- Chemical Structure:

Toxicological Data

Acute Toxicity

Bis(2-ethylhexyl) carbonate exhibits low acute toxicity in animal studies.

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	> 2000 mg/kg bw	[1]
LD ₅₀	Rat	Dermal	> 2000 mg/kg bw	[1]
Inhalation LC ₅₀	-	-	No data available	[1]

Irritation and Sensitization

The available information suggests that **Bis(2-ethylhexyl) carbonate** is a skin irritant. There is no specific data available for eye irritation or skin sensitization.

Endpoint	Species	Result	Reference
Skin Irritation	-	Causes skin irritation (H315)	[1]
Eye Irritation	-	No data available	-
Skin Sensitization	-	No data available	-

Repeated Dose Toxicity

There are no specific repeated dose toxicity studies available for **Bis(2-ethylhexyl) carbonate**. The Cosmetic Ingredient Review (CIR) Expert Panel has suggested using data on its hydrolysis product, 2-ethylhexanol, to evaluate the potential for systemic toxicity upon repeated exposure. [2][3]

Genotoxicity

No in vitro or in vivo genotoxicity studies have been identified for **Bis(2-ethylhexyl) carbonate**. [2] Data on its hydrolysis product, 2-ethylhexanol, is proposed as a surrogate for assessment. [2]

Carcinogenicity

There are no carcinogenicity bioassays available for **Bis(2-ethylhexyl) carbonate**.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of **Bis(2-ethylhexyl) carbonate** are not available in the public domain. The CIR Expert Panel recommends using data on 2-ethylhexanol to assess these endpoints. [2][3]

Experimental Protocols

The following sections describe the standard methodologies for key toxicological experiments, based on OECD guidelines. These protocols would be applicable for generating the missing data for **Bis(2-ethylhexyl) carbonate**.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (LD_{50}) of a substance.

- **Principle:** A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next. The method aims to classify the substance into a toxicity category rather than determining a precise LD_{50} .
- **Test Animals:** Typically, rats of a single sex (females are preferred) are used.

- Procedure:
 - Animals are fasted prior to dosing.
 - The test substance is administered in a single dose by gavage.
 - A starting dose of 2000 mg/kg is often used for substances with expected low toxicity.
 - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
 - A necropsy is performed on all animals at the end of the observation period.
- Data Analysis: The classification is based on the number of mortalities observed at one or more dose levels.

Skin Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible or irreversible skin damage.

- Principle: The substance is applied to the skin of a single animal in a stepwise manner to first assess for corrosion. If non-corrosive, a full irritation test is conducted.
- Test Animals: Healthy, young adult albino rabbits are typically used.
- Procedure:
 - A small area of the animal's dorsal skin is clipped free of fur.
 - A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin under a gauze patch.
 - The patch is held in place with semi-occlusive dressing for a 4-hour exposure period.
 - After exposure, the patch and residual substance are removed.
 - The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

- **Data Analysis:** The severity of skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

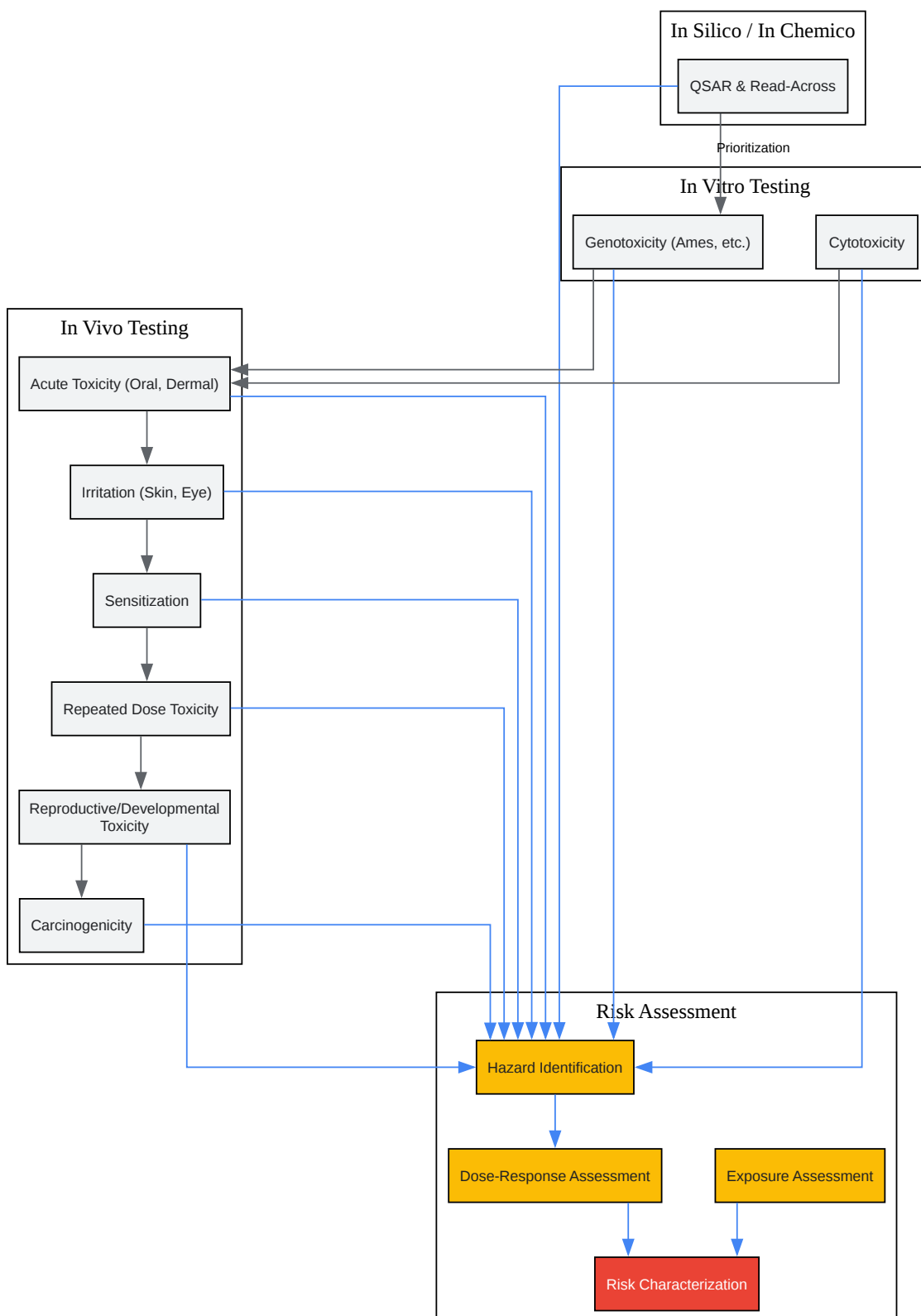
- **Principle:** The test uses several strains of amino-acid requiring bacteria (e.g., *Salmonella typhimurium*, *Escherichia coli*) that have mutations in genes involved in the synthesis of an essential amino acid (e.g., histidine or tryptophan). The test substance is assessed for its ability to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.
- **Procedure:**
 - The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
 - Two methods are commonly used: the plate incorporation method and the pre-incubation method.
 - After incubation for 48-72 hours, the number of revertant colonies is counted.
- **Data Analysis:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Metabolism and Toxicokinetics

There is a lack of specific data on the metabolism and toxicokinetics of **Bis(2-ethylhexyl) carbonate**. It is anticipated that, like other carbonate esters, it would be hydrolyzed in the body by esterases.[3] This hydrolysis would yield 2-ethylhexanol and carbonic acid, which would then be further metabolized and eliminated. The systemic toxicity of **Bis(2-ethylhexyl) carbonate** may, therefore, be influenced by the toxicological properties of 2-ethylhexanol.

Visualizations

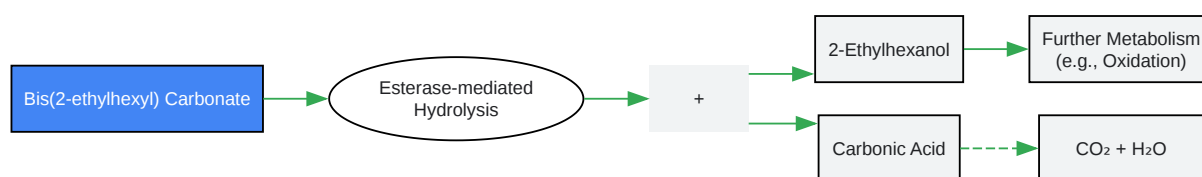
Experimental Workflow for Toxicological Assessment



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Caption: General workflow for toxicological assessment of a chemical.

Proposed Metabolic Pathway of Bis(2-ethylhexyl) Carbonate



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Caption: Proposed metabolic hydrolysis of **Bis(2-ethylhexyl) Carbonate**.

Conclusion and Data Gaps

Bis(2-ethylhexyl) carbonate has a low order of acute toxicity. It is considered a skin irritant, but its potential to cause eye irritation or skin sensitization has not been adequately evaluated. The most significant data gaps are in the areas of repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. Without this information, a comprehensive safety assessment cannot be completed. The reliance on data from its hydrolysis product, 2-ethylhexanol, provides some indication of potential hazards but is not a substitute for direct testing of the parent compound. Further research is required to fully characterize the toxicological profile of **Bis(2-ethylhexyl) carbonate**. Professionals in drug development and research should exercise caution and consider the need for additional testing depending on the specific application and potential for human exposure.

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